7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPDZMBXDAMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724928 | |
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-44-5 | |
| Record name | Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclocondensation of Thiourea Derivatives
A widely adopted route involves reacting 4-amino-2-methylthiophene-3-carbonitrile with acetylacetone under acidic conditions. In a representative procedure:
-
Reagents : 4-Amino-2-methylthiophene-3-carbonitrile (1.0 equiv), acetylacetone (1.2 equiv), conc. HCl (catalytic).
-
Conditions : Reflux in ethanol (80°C, 6 hr).
-
Outcome : Forms 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (yield: 68–72%).
Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclodehydration catalyzed by HCl. Methyl groups at C2 and C6 arise from acetylacetone’s methyl substituents.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A 2024 study achieved 89% yield using:
| Parameter | Value |
|---|---|
| Substrate | 3-Cyano-4-methylthiophene |
| Reagent | Guanidine hydrochloride |
| Solvent | DMF |
| Temperature | 150°C |
| Time | 20 min |
| Microwave Power | 300 W |
Bromination Strategies
Electrophilic Bromination
Post-cyclization bromination at C7 employs N-bromosuccinimide (NBS):
-
Substrate : 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine (1.0 equiv).
-
Reagent : NBS (1.1 equiv), AIBN (0.05 equiv).
-
Conditions : Reflux in CCl₄ (4 hr, 80°C).
Regioselectivity : The electron-rich C7 position is preferentially brominated due to thiophene’s aromatic directing effects.
Directed Ortho-Metalation (DoM)
For substrates resistant to electrophilic bromination, lithiation-bromination sequences are effective:
-
Substrate : 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine.
-
Base : LDA (2.2 equiv, -78°C).
-
Electrophile : Br₂ (1.0 equiv).
-
Yield : 65% (requires strict anhydrous conditions).
Methylation Techniques
Friedel-Crafts Alkylation
Introducing methyl groups at C2 and C6 via AlCl₃-catalyzed reaction:
-
Substrate : 7-Bromothieno[3,2-d]pyrimidin-4-amine.
-
Reagent : Methyl chloride (2.5 equiv), AlCl₃ (1.2 equiv).
-
Solvent : Dichloromethane.
-
Yield : 58% (mixture of mono- and di-methylated products).
Palladium-Catalyzed Coupling
A more selective approach uses Suzuki-Miyaura coupling with methylboronic acids:
-
Substrate : 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2.0 equiv).
-
Conditions : DME/H₂O (3:1), 100°C, 16 hr.
-
Yield : 82% for dimethylation.
Purification and Characterization
Chromatographic Methods
-
Flash Chromatography : Silica gel, eluent = EtOAc/petroleum ether (20–100% gradient).
-
Preparative HPLC :
-
Column: C18 (5 µm, 250 × 10 mm).
-
Mobile Phase: MeCN/H₂O (0.1% NH₃).
-
Gradient: 5–95% MeCN over 30 min.
-
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, C5-H), 3.20 (s, 3H, C2-CH₃), 2.59 (s, 3H, C6-CH₃).
-
MS (ESI+) : m/z 258.1 [M+H]⁺.
Challenges and Optimization
-
Byproduct Formation : Over-bromination at C5 is mitigated by stoichiometric NBS control.
-
Amine Protection : Boc-group protection prevents undesired side reactions during methylation.
-
Solvent Effects : DME enhances Pd-catalyzed coupling efficiency vs. dioxane.
Industrial-Scale Considerations
Batch processes for >100 g synthesis recommend:
-
Cost-Efficiency : Replace Pd(PPh₃)₄ with Pd(OAc)₂ with cheaper ligands.
-
Waste Reduction : Recyclable silica gel columns for flash chromatography.
-
Safety : CCl₄ substitution with greener solvents (e.g., MeCN/H₂O).
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Table 1: Comparison of Thieno[3,2-d]pyrimidin-4-amine Derivatives
Key Observations:
Substituent Position and Electronic Effects: Bromine at position 7 (as in the target compound) vs. position 6 (e.g., 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine ) alters electron distribution and reactivity. The 7-bromo derivative is more amenable to cross-coupling reactions for library synthesis . Methyl groups at positions 2 and 6 in the target compound likely reduce metabolic degradation compared to unsubstituted analogs .
Fused Ring Systems: Benzo[b]-fused derivatives (e.g., benzo[b]thieno[3,2-d]pyrimidin-4-amines ) exhibit enhanced planar rigidity, improving binding to kinase ATP pockets. Pyrido analogs (e.g., 126a–j) demonstrated superior inhibitory activity against CK1 and CLK1 kinases due to additional hydrogen-bonding interactions .
Functional Group Modifications: Methoxy groups (e.g., 7-OMe in N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine ) improve solubility and target selectivity compared to halogenated derivatives. N-Aryl substitutions (e.g., in 7-arylthieno[3,2-d]pyrimidin-4-amines ) introduce steric bulk, modulating kinase selectivity.
Key Insights:
- The target compound’s synthesis likely follows a cyclization strategy similar to , where 3-aminothiophene-2-carboxamide reacts with formamide derivatives.
- Microwave-assisted methods (e.g., in ) reduce reaction times for analogs with fused aromatic systems.
Pharmacological Potential
- Kinase Inhibition: Pyrido-thieno[3,2-d]pyrimidin-4-amines (e.g., 126a–j) achieved IC₅₀ values <100 nM against CK1 and CLK1 .
- Antimicrobial Activity: Thieno[3,2-d]pyrimidin-4-amine derivatives with lipophilic substituents (e.g., 7-aryl groups) inhibited Mycobacterium tuberculosis bd oxidase .
Activité Biologique
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula CHBrNS. It features a thienopyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has gained attention for its potential applications in various fields, particularly in anti-inflammatory and anticancer research.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that it can interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound's binding to the active site of these enzymes inhibits their activity, leading to reduced inflammatory responses.
In Vitro Studies
Recent studies have demonstrated the compound's potent anti-inflammatory properties. For instance, it has shown significant inhibition of COX-2 activity with an IC value comparable to that of celecoxib, a standard anti-inflammatory drug. In vitro assays indicated that this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 cells .
Case Studies and Research Findings
- Anti-inflammatory Activity : In a study comparing various pyrimidine derivatives, this compound displayed strong anti-inflammatory effects in carrageenan-induced paw edema models in rats. The ED value was reported at 9.17 μM, indicating its efficacy compared to indomethacin .
- Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro tests on cancer cell lines showed that it inhibited cell proliferation significantly. The precise mechanisms involve apoptosis induction and cell cycle arrest in various cancer types .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other thienopyrimidine derivatives:
| Compound | Structure | Biological Activity | IC (μM) |
|---|---|---|---|
| This compound | Thienopyrimidine | Anti-inflammatory | 0.04 |
| Celecoxib | Sulfonamide | Anti-inflammatory | 0.04 |
| 7-Bromopyrido[3,2-d]pyrimidin-4-amine | Pyridopyrimidine | Anticancer | N/A |
Q & A
Basic: What are the common synthetic routes for 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves:
- Bromination of precursors : Selective bromination at position 7 using reagents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., FeBr₃) under controlled conditions to avoid over-bromination .
- Cyclocondensation : Reaction of thiophene or pyrimidine precursors with amines or nitriles. For example, formamidine acetate can facilitate cyclization in DMF at elevated temperatures (110°C) to form the thieno[3,2-d]pyrimidine core .
- Functional group introduction : Methyl groups at positions 2 and 6 may be introduced via alkylation or pre-installed in starting materials .
Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time (e.g., 12–24 hours) to maximize yield and purity .
Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for bromination or cyclization steps, identifying transition states and intermediates .
- Condition optimization : Machine learning models analyze experimental datasets (e.g., solvent, catalyst, temperature) to recommend high-yield conditions .
- Kinetic modeling : Simulate reaction progress to determine rate-limiting steps (e.g., bromine substitution vs. ring closure) .
Example : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error iterations .
Basic: What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- ¹H NMR : Confirms substituent positions (e.g., methyl groups at 2,6; bromine at 7) via chemical shifts and coupling patterns. For example, methyl protons appear as singlets near δ 2.10–2.50 ppm .
- IR spectroscopy : Identifies NH₂ stretches (~3300–3500 cm⁻¹) and C=N/C-Br bonds (~600–700 cm⁻¹) .
- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, Br percentages .
Advanced: How do structural modifications at the 7-bromo position influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulkier substituents at position 7 may hinder Suzuki-Miyaura coupling; bromine’s moderate size allows Pd-catalyzed arylations .
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions .
Experimental Design : Compare coupling efficiency (e.g., with arylboronic acids) using Pd(PPh₃)₄ vs. Buchwald-Hartwig conditions .
Basic: What potential biological activities are inferred from structural analogs?
Methodological Answer:
Thieno[3,2-d]pyrimidine derivatives exhibit:
- Kinase inhibition : Analogous to pyrrolo-pyrimidines, the core structure may target EGFR or CDK2 .
- Antimicrobial activity : Bromine’s electronegativity enhances membrane penetration, as seen in related brominated heterocycles .
Validation : Use in vitro assays (e.g., kinase inhibition or MIC testing) against reference compounds .
Advanced: How to resolve contradictions in SAR studies of brominated thieno-pyrimidines?
Methodological Answer:
- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Meta-analysis : Aggregate data from analogs (e.g., 3,5-dibromo-pyridines) to identify conserved pharmacophores vs. variable regions .
Example : Adjust steric parameters (e.g., methyl vs. ethyl groups) to isolate electronic effects of bromine .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- TLC/HPLC : Monitor reaction progress using ethyl acetate/hexane (3:1) mobile phases; target Rf ≈ 0.2–0.3 .
- Recrystallization : Purify crude product using ethanol/water mixtures; melting point analysis (e.g., 193–194°C) confirms purity .
Advanced: What role do the 2,6-methyl groups play in pharmacokinetics?
Methodological Answer:
- Lipophilicity : Methyl groups increase logP, enhancing blood-brain barrier penetration (predicted via Molinspiration) .
- Metabolic stability : Methylation at pyrimidine positions reduces CYP450-mediated oxidation, as shown in pyridine analogs .
Basic: What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
- Solvent scalability : Replace DMF with greener solvents (e.g., THF) to simplify industrial purification .
- Catalyst recovery : Immobilize FeBr₃ on silica to reduce metal contamination .
Advanced: How to predict kinase interactions via in silico docking?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
